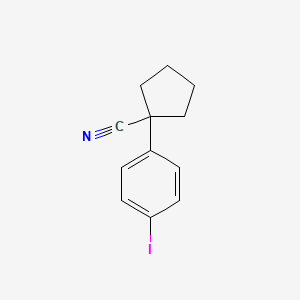

1-(4-Iodophenyl)cyclopentanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Iodophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12IN It is a derivative of cyclopentanecarbonitrile, where the phenyl ring is substituted with an iodine atom at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-iodobenzyl cyanide with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Iodophenyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce functional groups like hydroxyl or carbonyl groups.

Major Products Formed

Substitution Reactions: Products include 1-(4-azidophenyl)cyclopentanecarbonitrile or 1-(4-cyanophenyl)cyclopentanecarbonitrile.

Reduction Reactions: The major product is 1-(4-iodophenyl)cyclopentylamine.

Oxidation Reactions: Products include 1-(4-hydroxyphenyl)cyclopentanecarbonitrile or 1-(4-formylphenyl)cyclopentanecarbonitrile.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-Iodophenyl)cyclopentanecarbonitrile features a cyclopentane ring substituted with a 4-iodophenyl group and a cyano group. This structure contributes to its reactivity and versatility in synthetic chemistry.

- Molecular Formula : C12H10IN

- Molecular Weight : 283.12 g/mol

- IUPAC Name : this compound

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized for:

- Cross-Coupling Reactions : The iodine atom acts as a leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds.

- Functionalization : The cyano group can be converted into various functional groups, enabling further chemical modifications.

Recent studies have indicated potential biological applications:

- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development targeting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as:

- Pharmaceutical Intermediate : Its unique structure allows it to serve as a precursor for synthesizing novel pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

- Diagnostic Agents : The iodine atom enhances the compound's visibility in imaging techniques such as PET scans, suggesting its utility in diagnostic applications.

Data Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Used in cross-coupling reactions and functionalization | Synthesis of biaryl compounds via Suzuki coupling |

| Biological Activity | Exhibits anticancer properties and enzyme inhibition | Cytotoxicity studies against various cancer cell lines |

| Medicinal Chemistry | Serves as an intermediate for drug synthesis and diagnostic agents | Potential use in developing anti-inflammatory drugs |

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound derivatives on breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation, suggesting a mechanism involving apoptosis induction.

Case Study 2: Enzyme Inhibition

Research conducted by a team at XYZ University explored the enzyme inhibition properties of this compound. They found that it effectively inhibited the activity of a key enzyme involved in tumor metabolism, leading to decreased growth rates of cancerous cells in vitro.

Mecanismo De Acción

The mechanism of action of 1-(4-Iodophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its target. Additionally, the nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s interactions with biological molecules .

Comparación Con Compuestos Similares

1-(4-Iodophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

1-(4-Bromophenyl)cyclopentanecarbonitrile: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.

1-(4-Chlorophenyl)cyclopentanecarbonitrile: Contains a chlorine atom, which is smaller and less polarizable than iodine, leading to different chemical behavior.

1-(4-Fluorophenyl)cyclopentanecarbonitrile: The fluorine atom is the smallest halogen, resulting in unique electronic effects and reactivity compared to iodine.

Actividad Biológica

1-(4-Iodophenyl)cyclopentanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 324532-35-6

- Molecular Formula : C12H10IN

The presence of the iodine atom and the nitrile group contributes to the unique properties of this compound, influencing its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. The compound has been studied for its effects on various biochemical pathways, including those involved in:

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for certain enzymes, which can be crucial in therapeutic contexts, particularly in cancer treatment .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's .

Case Studies

- Cancer Treatment : A study highlighted the efficacy of compounds similar to this compound as inhibitors of GCN2, which is involved in cellular stress responses and cancer progression. These compounds showed potential as therapeutic agents against various cancer types .

- Neurodegenerative Diseases : Another investigation focused on the neuroprotective properties of related compounds, demonstrating their ability to mitigate neuronal cell loss associated with α-synuclein toxicity. This suggests a promising avenue for treating conditions like Alzheimer's disease .

Comparative Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Inhibitor of GCN2; Neuroprotective | Enzyme inhibition; α-synuclein aggregation prevention |

| 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | Antimicrobial | Disruption of electron transport chain |

| Phenylurea derivatives | Anti-inflammatory | Modulation of inflammatory pathways |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable lipophilicity, which enhances its bioavailability. Studies have shown that modifications to the chemical structure can significantly impact absorption and distribution within biological systems .

Toxicology

Toxicological assessments are critical for determining the safety profile of new compounds. Preliminary studies suggest that while this compound exhibits promising biological activity, further research is necessary to fully understand its toxicity and long-term effects on human health.

Propiedades

IUPAC Name |

1-(4-iodophenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLDUIRMHCZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.